molecular formula C12H7ClFN3 B14881747 6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidine-4-carbonitrile

6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidine-4-carbonitrile

Cat. No.: B14881747
M. Wt: 247.65 g/mol
InChI Key: PRQYJVWKFPOAIY-UHFFFAOYSA-N
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Description

6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidine-4-carbonitrile is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a methyl group on the pyrimidine ring, and a nitrile group at the 4-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidine-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 2-chloro-6-fluorobenzaldehyde, which is then subjected to a series of reactions including condensation, cyclization, and nitrile formation. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve high efficiency and consistency in product quality. The industrial methods also emphasize safety and environmental considerations, including the management of by-products and waste .

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, acids, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Chloro-6-fluorophenyl)-2-methylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and a nitrile group. This combination of structural features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C12H7ClFN3

Molecular Weight

247.65 g/mol

IUPAC Name

6-(2-chloro-6-fluorophenyl)-2-methylpyrimidine-4-carbonitrile

InChI

InChI=1S/C12H7ClFN3/c1-7-16-8(6-15)5-11(17-7)12-9(13)3-2-4-10(12)14/h2-5H,1H3

InChI Key

PRQYJVWKFPOAIY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C2=C(C=CC=C2Cl)F)C#N

Origin of Product

United States

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